molecular formula C14H17NO4 B12856015 9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone

9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone

Cat. No.: B12856015
M. Wt: 263.29 g/mol
InChI Key: RVPHBBVEUQWNBV-UHFFFAOYSA-N
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Description

9,9-Dimethyl-5-azadispiro[315624]tridecane-2,8,10,13-tetrone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Functional Groups: Various functional groups are introduced through substitution reactions, using reagents such as alkyl halides or acyl chlorides.

    Final Cyclization and Purification: The final product is obtained through a final cyclization step, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dimethyl-5,8,10,13-tetraoxa-9-silaheptadecane: Similar in structure but contains silicon atoms.

    tert-Butyl 3,3-dimethyl-1,5-dioxo-2,4-dioxa-10-azadispiro[5.0.5.1]tridecane-10-carboxylate: Contains additional functional groups and a different spirocyclic arrangement.

Uniqueness

9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone is unique due to its specific spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

9,9-dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone

InChI

InChI=1S/C14H17NO4/c1-12(2)9(17)5-13(6-10(12)18)7-11(19)14(15-13)3-8(16)4-14/h15H,3-7H2,1-2H3

InChI Key

RVPHBBVEUQWNBV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC2(CC1=O)CC(=O)C3(N2)CC(=O)C3)C

Origin of Product

United States

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